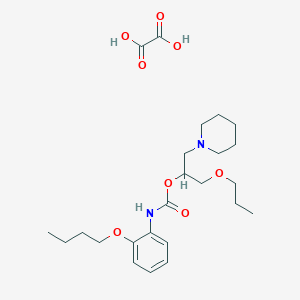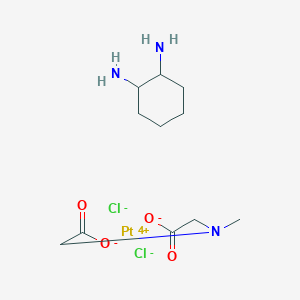
Cl-Dach-ida-Pt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Cl-Dach-ida-Pt” is a platinum complex that is expected to exhibit higher antitumor activity than, and show no cross resistance with, cisplatin . It’s also known as Dichloro(1,2-diaminocyclohexane)platinum(II) with a CAS Number of 52691-24-4 . The linear formula for this compound is [C6H10(NH2)2]PtCl2 .
Synthesis Analysis
The synthesis of platinum(IV) complexes containing intercalating ligands and ancillary ligands was characterized by 1H nuclear magnetic resonance, electrospray ionization mass spectrometry, X-ray crystal structure analysis, elemental analysis, ultraviolet absorption spectroscopy, circular dichroism spectroscopy, and electrochemical analysis .Molecular Structure Analysis
The electronic structures and multiple drug properties of these complexes were studied at the LSDA/SDD level using the density functional theory (DFT) method . By comparing the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electron affinity, atomic charge population, and natural bond orbital (NBO), we found that the order of reducibility is Pt (bipy)Cl 4 > Pt (en)Cl 4 > Pt (dach)Cl 4 .Chemical Reactions Analysis
The reactions between [Pt(phen)(SS-DACH)Cl2]2? and glutathione and Ac-CPFC-NH2 were investigated by high-performance liquid chromatography . [Pt(phen)(SS-DACH)Cl2]2? was reduced to its corresponding Pt(II) complex [Pt(phen)(SS-DACH)]2?, while glutathione and Ac-CPFC-NH2 were oxidized to glutathione-disulfide and a peptide containing an intramolecular disulfide bond, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of Pt(IV) complexes are significantly different from those of Pt(II) complexes . Compared with the planar Pt(II) complex, the central Pt ion of the Pt(IV) complex has hexacoordinate structures with two axial orbits, which can form a stable octahedral coordination configuration .Zukünftige Richtungen
The development of platinum-based complexes provides new directions for more effective drug development . The physical and chemical properties of Pt(IV) complexes are significantly different from those of Pt(II) complexes, and the modification of different ligands at the axial position of Pt(IV) can affect the liposolubility, reduction, targeting, and other biological activities . This method can provide a unique idea for the design of platinum drugs, which can change the pharmacokinetic and pharmacodynamic properties of drugs .
Eigenschaften
IUPAC Name |
2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C5H9NO4.2ClH.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;;;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);2*1H;/q;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUUPUSTDHHCM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932615 |
Source


|
| Record name | Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cl-Dach-ida-Pt | |
CAS RN |
145482-83-3 |
Source


|
| Record name | Chloro(1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145482833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

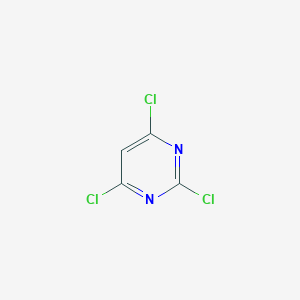
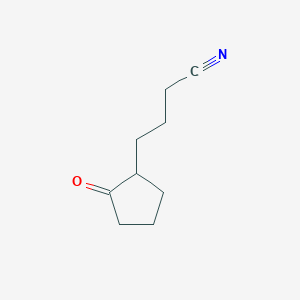
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
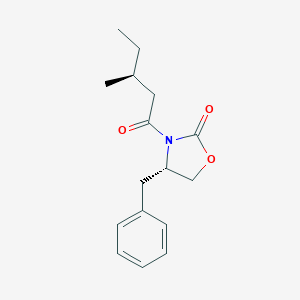
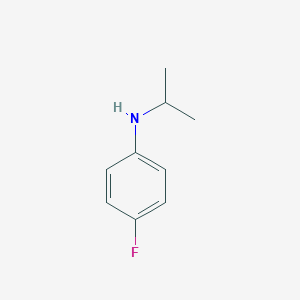
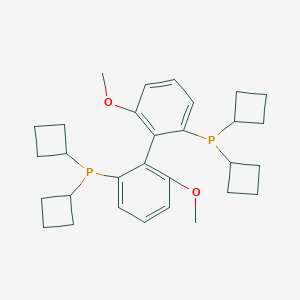
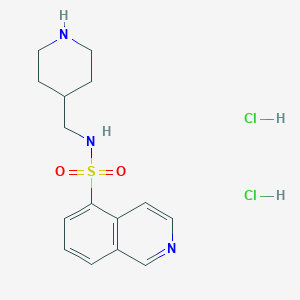
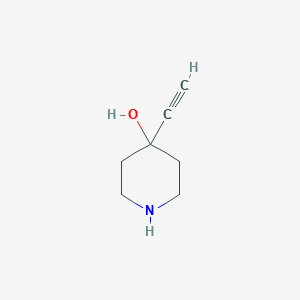
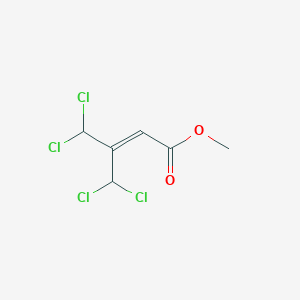
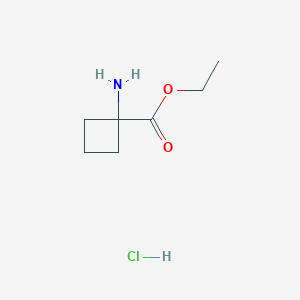
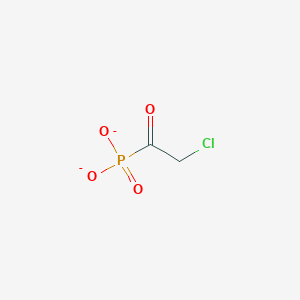
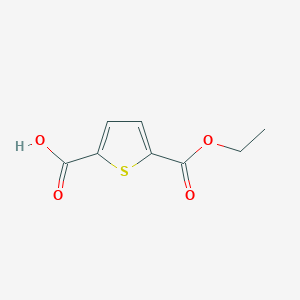
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
